2-(3,4-Dimethylbenzamido)thiophene-3-carboxamide
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Overview
Description
2-(3,4-Dimethylbenzamido)thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Mechanism of Action
Target of Action
The primary target of 2-(3,4-Dimethylbenzamido)thiophene-3-carboxamide is FLT3 , a type of receptor tyrosine kinase . FLT3 plays a crucial role in the proliferation and differentiation of hematopoietic cells in the bone marrow .
Mode of Action
This compound interacts with FLT3 by binding to its active site, thereby inhibiting its activity . This inhibition prevents the activation of downstream signaling pathways that are responsible for cell proliferation and survival .
Biochemical Pathways
The inhibition of FLT3 by this compound affects several biochemical pathways. These include the PI3K/AKT/mTOR pathway, the RAS/RAF/MEK/ERK pathway, and the JAK/STAT pathway . These pathways are involved in cell survival, proliferation, and differentiation .
Pharmacokinetics
The physical and chemical properties of thiophene derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the thiophene core. These properties are crucial for the compound’s pharmacokinetics and pharmacodynamics.
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its inhibitory effect on FLT3. By inhibiting FLT3, this compound can potentially suppress the proliferation of cancer cells and induce apoptosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature
Biochemical Analysis
Biochemical Properties
2-(3,4-Dimethylbenzamido)thiophene-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, this compound can modulate various cellular processes, including cell growth and differentiation . Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular functions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis, a process of programmed cell death, by activating specific signaling pathways . This compound also affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2-(3,4-Dimethylbenzamido)thiophene-3-carboxamide, often involves multi-step reactions starting from simple precursors. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters to form aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives may involve large-scale condensation reactions using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylbenzamido)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides, while substitution reactions can introduce functional groups like halides or alkyl groups onto the thiophene ring .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its diverse biological activities.
Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3,4-Dimethylbenzamido)thiophene-3-carboxamide include other thiophene derivatives such as:
- 2-(3,4-Dimethoxybenzamido)thiophene-3-carboxamide
- 2-(3,4-Dimethylbenzoylamino)thiophene-3-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific substituents, which can significantly influence its electronic properties and biological activities. The presence of the 3,4-dimethylbenzamido group can enhance its interaction with specific molecular targets, leading to unique biological effects compared to other thiophene derivatives.
Properties
IUPAC Name |
2-[(3,4-dimethylbenzoyl)amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-8-3-4-10(7-9(8)2)13(18)16-14-11(12(15)17)5-6-19-14/h3-7H,1-2H3,(H2,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQHTKSFCYSBTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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